

# (S)-2-Amino-1-propanol: A Comprehensive Technical Guide on Synthesis and Structure

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## Compound of Interest

Compound Name: *L-Alaninol*

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(S)-2-Amino-1-propanol, also known as **L-alaninol**, is a valuable chiral building block in modern organic synthesis. Its dual functionality, possessing both a primary amine and a primary alcohol attached to a stereocenter, makes it a critical precursor for the synthesis of a wide array of pharmaceuticals and fine chemicals. This technical guide provides an in-depth overview of its synthesis, structure, and key properties for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

(S)-2-Amino-1-propanol is a chiral organic compound with the chemical formula  $C_3H_9NO$ .<sup>[1][2]</sup> At room temperature, it exists as a colorless to pale yellow, hygroscopic liquid with a characteristic amine-like odor.<sup>[1]</sup> Its structure features a primary amine and a primary alcohol group, rendering it soluble in water and other polar organic solvents.<sup>[1]</sup> The 'S' configuration at the chiral center is crucial for its application in asymmetric synthesis, where it imparts stereoselectivity.<sup>[1][3]</sup>

## Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of (S)-2-Amino-1-propanol is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>9</sub> NO	[2]
Molecular Weight	75.11 g/mol	[2]
CAS Number	2749-11-3	[1]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	173-176 °C (lit.)	[4]
Melting Point	8 °C	[4]
Density	0.965 g/mL at 25 °C (lit.)	[5]
Optical Rotation ([α] <sub>D</sub> )	-17° (c=neat)	[4]
Refractive Index (n <sub>20/D</sub> )	1.450 (lit.)	[4]
<sup>1</sup> H NMR (MeOD, 500 MHz) δ (ppm)	1.02 (d, 3H), 2.90 (m, 1H), 3.26 (m, 1H), 3.45 (m, 1H)	[6]
<sup>13</sup> C NMR (MeOD, 125 MHz) δ (ppm)	19 (s), 49 (m), 69 (s)	[6]

## Synthesis of (S)-2-Amino-1-propanol

Several synthetic routes to (S)-2-Amino-1-propanol have been developed, with a primary focus on achieving high enantiomeric purity. Common strategies involve the reduction of the readily available chiral amino acid, L-alanine, or its derivatives, and the chemical transformation of other chiral precursors.

### Reduction of L-Alanine Derivatives

One of the most direct methods for synthesizing (S)-2-Amino-1-propanol is the reduction of the carboxylic acid group of L-alanine or its esters. This approach is advantageous as it starts from an inexpensive and enantiomerically pure natural amino acid.

A common laboratory-scale synthesis involves the reduction of an L-alanine ester using a powerful reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>).

- Esterification of L-Alanine: L-alanine is first converted to its corresponding ester (e.g., ethyl or benzyl ester) to protect the carboxylic acid and improve solubility in organic solvents.
- Reduction: The L-alanine ester is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF).
- Lithium aluminum hydride ( $\text{LiAlH}_4$ ) is slowly added to the solution at  $0^\circ\text{C}$ .
- The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion.<sup>[7]</sup>
- Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
- The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.
- The crude product is then purified by distillation or chromatography to yield pure (S)-2-Amino-1-propanol.

## Synthesis from (S)-1-Methoxy-2-propylamine

An alternative industrial-scale synthesis involves the cleavage of the methyl ether in (S)-1-methoxy-2-propylamine using a strong acid, typically hydrochloric acid.<sup>[6][8]</sup> This method can produce (S)-2-Amino-1-propanol with high enantiomeric excess, corresponding to that of the starting material.<sup>[6][8]</sup>

- Reaction Setup: (S)-1-Methoxy-2-propylamine is slowly added to a concentrated aqueous solution of hydrochloric acid (e.g., 37% by weight), ensuring the temperature remains below  $30^\circ\text{C}$ .<sup>[6][8]</sup>
- Heating: The reaction mixture is heated under reflux or in an autoclave at elevated temperatures and pressures.<sup>[6][8][9]</sup> Reaction times and temperatures can be optimized, for instance, heating at  $100^\circ\text{C}$  for 48 hours under reflux or at  $135^\circ\text{C}$  in an autoclave for 4 hours.<sup>[6][8]</sup>
- Isolation of Hydrochloride Salt: After the reaction is complete, water is removed by distillation, yielding the hydrochloride salt of (S)-2-Amino-1-propanol as a viscous oil.<sup>[6][8]</sup>

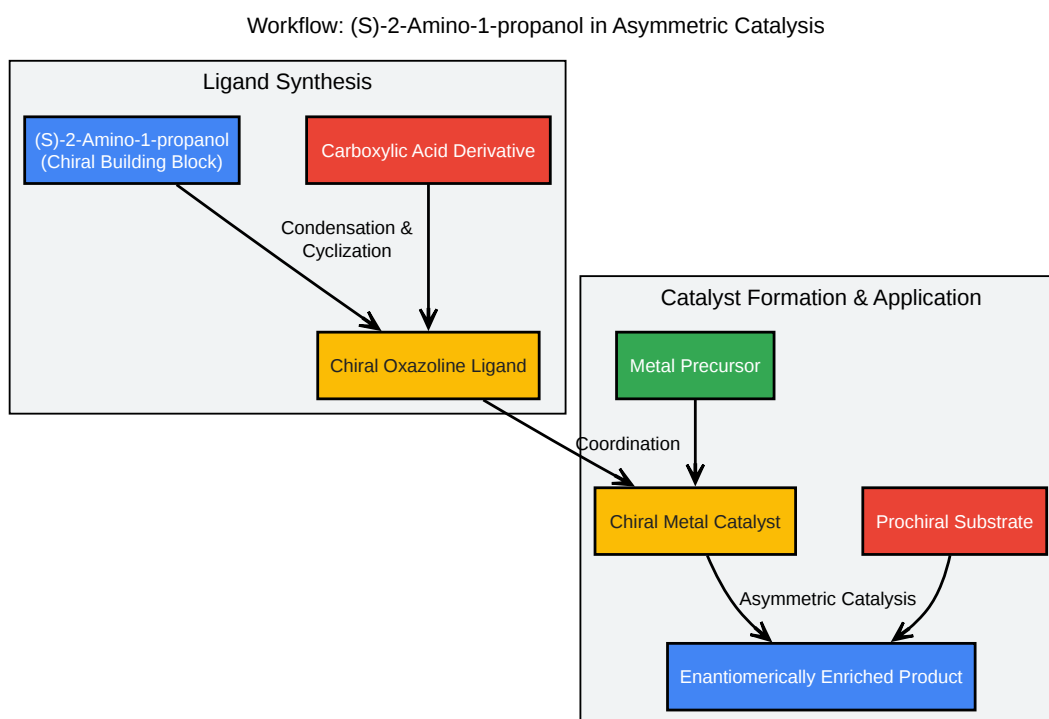
- Neutralization and Purification: The hydrochloride salt is dissolved in water and the pH is adjusted to approximately 12-14 with a strong base like sodium hydroxide.[6][8]
- The free base, (S)-2-Amino-1-propanol, is then isolated by distillation, often with the aid of an azeotroping agent like xylene or by extraction followed by distillation.[6][8]

## Applications in Asymmetric Synthesis

A primary application of (S)-2-Amino-1-propanol is its use as a chiral auxiliary and a precursor for the synthesis of chiral ligands for asymmetric catalysis.[3][10][11] These ligands are instrumental in controlling the stereochemical outcome of a wide range of chemical reactions, leading to the production of enantiomerically pure pharmaceuticals.

## Role as a Chiral Ligand Precursor

The diagram below illustrates the general workflow for the application of (S)-2-Amino-1-propanol in the synthesis of chiral oxazoline ligands and their subsequent use in asymmetric catalysis.



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Caption: General workflow illustrating the use of (S)-2-Amino-1-propanol.

## Conclusion

(S)-2-Amino-1-propanol is a cornerstone chiral building block in synthetic organic chemistry. Its readily available synthesis from L-alanine and other precursors, combined with its versatile chemical handles, ensures its continued importance in the development of new pharmaceuticals and other high-value chemical entities. The detailed understanding of its

synthesis and properties provided in this guide serves as a valuable resource for researchers and professionals in the field.

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